Cas no 464926-00-9 (N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine)

N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine is a protected derivative of L-ornithine, featuring multiple Boc (tert-butoxycarbonyl) groups for selective amine protection. This compound is particularly useful in peptide synthesis, where orthogonal protecting group strategies are required to achieve precise modifications. The Boc groups ensure stability under acidic and basic conditions, facilitating controlled deprotection steps. Its branched structure allows for further functionalization, making it valuable in the synthesis of complex peptides or dendrimers. The high purity and well-defined protection pattern enhance reproducibility in research applications. This reagent is commonly employed in medicinal chemistry and bioconjugation studies, where selective amine reactivity is critical.
N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine structure
464926-00-9 structure
Product Name:N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine
CAS No:464926-00-9
MF:C34H65N5O10
MW:703.907410383224
MDL:MFCD06656443
CID:328505
Update Time:2025-10-31

N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine Chemical and Physical Properties

Names and Identifiers

    • 2,6,11,15-Tetraazahexadecanedioicacid,7-carboxy-6-[(1,1-dimethylethoxy)carbonyl]-11-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,16-bis(1,1-dimethylethyl) ester, (7S)-
    • (2S)-5-[bis[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid
    • 2,6,11,15-Tetraazahexadecanedioicacid,7-carboxy-6-[(1,1-dimethylethoxy)carbonyl]-11-[3-[[(1,1-...
    • 2,6,11,15-Tetraazahexadecanedioicacid,7-carboxy-6-[(1,1-dimethylethoxy)carbonyl]-11-[3-[[(1,1-dimethylethoxy)carbonyl]amino]p
    • NA-BOC-NA,D,D-TRIS(3-BOC-AMINOPROPYL)-L-ORNITHINE
    • Nα-Boc-Nα,δ,δ-tris(3-Boc-aMinopropyl)-L-ornithine
    • AC1MBSL1
    • CTK8G1608
    • Nα-Boc-Nα,Nδ,Nδ-tris(3-[Boc-amino]propyl)ornithine
    • Nα-tert-butylcarbamoyl-Nα,Nδ,Nδ-tris(3-[tert-butylcarbamoylamino]propyl)ornithine
    • N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine
    • MDL: MFCD06656443
    • Inchi: 1S/C34H65N5O10/c1-31(2,3)46-27(42)35-18-14-22-38(23-15-19-36-28(43)47-32(4,5)6)21-13-17-25(26(40)41)39(30(45)49-34(10,11)12)24-16-20-37-29(44)48-33(7,8)9/h25H,13-24H2,1-12H3,(H,35,42)(H,36,43)(H,37,44)(H,40,41)/t25-/m0/s1
    • InChI Key: ZVEQMFGVWDPIKH-VWLOTQADSA-N
    • SMILES: O(C(C)(C)C)C(N(CCCNC(=O)OC(C)(C)C)[C@H](C(=O)O)CCCN(CCCNC(=O)OC(C)(C)C)CCCNC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 703.47300

Experimental Properties

  • PSA: 185.07000
  • LogP: 6.67600

N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine Pricemore >>

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N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:464926-00-9)N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine
Order Number:A1161256
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:05
Price ($):338.0
Email:sales@amadischem.com

Additional information on N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine

N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine: A Versatile Peptide Linker for Biomedical Applications

N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine is a synthetic peptide derivative with a unique chemical structure that combines multiple Boc-protected amino groups and a central L-ornithine scaffold. This compound, with CAS No. 464926-00-9, serves as a key building block in the development of advanced biomolecules for therapeutic and diagnostic purposes. Its molecular design enables the creation of multifunctional conjugates, making it a critical component in modern biopharmaceutical research.

The chemical structure of N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine is characterized by the presence of three 3-Boc-aminopropyl chains attached to a central L-ornithine residue. The Boc (t-butyl carbamate) protecting groups on the amino functionalities provide stability during synthesis and ensure controlled reactivity in subsequent conjugation reactions. This structural feature allows the molecule to act as a multi-valent linker, enabling the attachment of multiple therapeutic agents or targeting ligands to a single scaffold.

Recent studies have highlighted the potential of N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine in drug delivery systems and targeted therapy. For instance, a 2023 publication in Advanced Drug Delivery Reviews demonstrated its application in the development of PEGylated conjugates for improved pharmacokinetics and reduced immunogenicity. The multi-arm architecture of this compound allows for the simultaneous conjugation of multiple targeting moieties, enhancing the specificity and efficacy of therapeutic agents.

One of the most promising applications of N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine is in immunotherapy. Researchers have explored its use as a linker for antibody-drug conjugates (ADCs), where it enables the precise attachment of cytotoxic payloads to monoclonal antibodies. A 2024 study in Nature Biotechnology showed that this compound significantly improves the stability and therapeutic index of ADCs, particularly in the treatment of solid tumors. The ability to control the stoichiometry of drug-linker conjugation is a key advantage of this molecule.

The synthetic chemistry of N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine involves a series of controlled coupling reactions. The initial step typically involves the formation of a protected ornithine core, which is then functionalized with 3-Boc-aminopropyl groups via amide bond formation. The Boc protecting groups are strategically placed to prevent premature side reactions during synthesis, ensuring high yields and purity of the final product.

Advancements in solid-phase peptide synthesis (SPPS) have further enhanced the utility of N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine. Modern techniques allow for the precise control of amino acid sequence and side-chain modifications, enabling the customization of this molecule for specific therapeutic applications. For example, recent work in Journal of Medicinal Chemistry (2023) described the use of this compound in the development of multi-targeting peptides for the treatment of neurodegenerative diseases.

The biocompatibility of N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine is another critical factor in its application. Studies have shown that the Boc groups are efficiently removed under physiological conditions, leaving behind a stable peptide backbone that minimizes immunogenicity. This property is particularly important in the design of long-acting therapeutics and in vivo imaging agents.

Emerging research is also exploring the use of N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine in nanomedicine. Its ability to serve as a multi-valent scaffold makes it an ideal candidate for the development of nanoparticle-based drug delivery systems. A 2024 study in ACS Nano demonstrated its effectiveness in enhancing the targeting efficiency of liposomal formulations for the treatment of metastatic cancers.

Despite its promising applications, the synthetic challenges associated with N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine remain a focus of ongoing research. Issues such as stereochemical control and side-chain interference during coupling reactions require advanced synthetic strategies. However, recent advancements in computational chemistry and enzyme-assisted synthesis have provided new tools to overcome these limitations.

In conclusion, N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine represents a significant innovation in the field of biomolecular engineering. Its unique structural features and functional versatility make it a valuable tool for the development of next-generation therapeutics, diagnostics, and nanomedicine. As research continues to uncover new applications, this compound is poised to play a pivotal role in advancing personalized medicine and targeted therapy.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:464926-00-9)N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine
A1161256
Purity:99%
Quantity:1g
Price ($):338.0
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